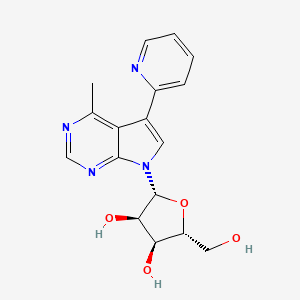
Antileishmanial agent-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-4 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Leishmaniasis manifests in three major forms: visceral, cutaneous, and mucocutaneous, each with varying degrees of morbidity and mortality . The development of this compound aims to provide a more effective and less toxic alternative to existing treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antileishmanial agent-4 involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of hydrazine with pyrazole derivatives, followed by cyclization and functional group modifications . The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Antileishmanial agent-4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Antileishmanial agent-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of antileishmanial agent-4 involves multiple molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other antileishmanial agents such as:
Miltefosine: An oral antileishmanial drug with a different mechanism of action, primarily affecting lipid-dependent cell signaling pathways.
Amphotericin B: A polyene antifungal with antileishmanial activity, known for its high toxicity.
Pentamidine: An aromatic diamidine used to treat leishmaniasis, with a different spectrum of activity and side effects.
Uniqueness
Antileishmanial agent-4 is unique due to its specific targeting of pteridine reductase 1 and its potential for reduced toxicity compared to existing treatments . Its synthetic versatility also allows for the development of various derivatives with enhanced efficacy and safety profiles .
Propiedades
Fórmula molecular |
C17H18N4O4 |
|---|---|
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-methyl-5-pyridin-2-ylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c1-9-13-10(11-4-2-3-5-18-11)6-21(16(13)20-8-19-9)17-15(24)14(23)12(7-22)25-17/h2-6,8,12,14-15,17,22-24H,7H2,1H3/t12-,14-,15-,17-/m1/s1 |
Clave InChI |
VPFOJIOMTTWDIZ-DNNBLBMLSA-N |
SMILES isomérico |
CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C4=CC=CC=N4 |
SMILES canónico |
CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















